(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride

Description

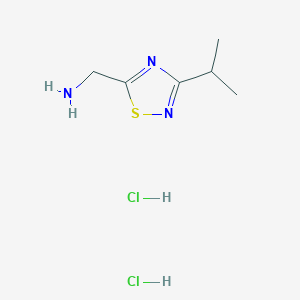

The compound “(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine; dihydrochloride” is a heterocyclic amine salt featuring a 1,2,4-thiadiazole core substituted with a propan-2-yl group at the 3-position and a methanamine group at the 5-position. The dihydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Propriétés

IUPAC Name |

(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2ClH/c1-4(2)6-8-5(3-7)10-9-6;;/h4H,3,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYFYKFBAIOPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit promising anticancer properties. A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their activity against various cancer cell lines. The results demonstrated that certain compounds showed significant inhibition of cell proliferation, suggesting potential as anticancer agents .

Monoamine Oxidase Inhibition

The compound has also been investigated for its ability to inhibit monoamine oxidases (MAOs), which are important targets in the treatment of neurological disorders. A series of 1,3,4-thiadiazole derivatives were synthesized and tested for MAO-A inhibitory activity. Notably, one derivative exhibited an IC50 value of 0.060 μM, indicating strong inhibitory potential . This suggests that (3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride and its derivatives could be valuable in developing treatments for depression and anxiety disorders.

Agricultural Applications

Pesticidal Properties

Thiadiazole compounds have been studied for their pesticidal properties. Some derivatives have shown effectiveness as fungicides against various plant pathogens. For example, a study highlighted the synthesis of thiadiazole-based compounds that displayed antifungal activity against common agricultural pathogens . This application could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides.

Materials Science

Polymer Chemistry

In materials science, thiadiazole compounds are being explored for their role in synthesizing novel polymers with enhanced properties. Research has focused on incorporating thiadiazole units into polymer backbones to improve thermal stability and mechanical strength. Such materials could find applications in electronics and coatings .

Case Studies

Mécanisme D'action

The mechanism by which (3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The compound belongs to a broader class of heterocyclic amines with methanamine side chains. Key structural analogs include:

| Compound Name | Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine; dihydrochloride | 1,2,4-Thiadiazole | 3-Propan-2-yl, 5-methanamine | C₆H₁₂Cl₂N₃S* | 229.17 (free base) + 72.92 (2HCl) ≈ 302.09 |

| [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride (CAS 695199-54-3) | 1,3,4-Thiadiazole | 5-(4-Methoxyphenyl), 2-methanamine | C₁₀H₁₂ClN₃OS | 265.74 |

| 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride | Isoxazole | 3-Pyridinyl, 5-methanamine | C₈H₁₀Cl₂N₃O | 248.10 |

| 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride | 1,2,4-Oxadiazole | 5-Propyl, 3-(2-propanamine) | C₈H₁₆ClN₃O | 205.69 |

| [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride | 1,2,4-Triazole | 1-Propan-2-yl, 5-methanamine | C₆H₁₄Cl₂N₄ | 225.11 |

Key Observations :

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride () is marketed as a water-soluble research chemical, suggesting similar behavior for the target compound.

- Molecular Weight : The target compound (~302 g/mol) falls within the acceptable range for drug-like molecules, comparable to analogs like the 1,3,4-thiadiazole derivative (265.74 g/mol, ).

Activité Biologique

The compound (3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine; dihydrochloride is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring and an amine group, which are crucial for its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | Notes |

|---|---|---|---|

| MCF-7 (Breast) | 15.63 | Tamoxifen | Comparable cytotoxicity |

| A549 (Lung) | 0.12 - 2.78 | Doxorubicin | Higher potency than doxorubicin |

| PANC-1 (Pancreas) | 8 - 16 | Pefloxacin | Significant growth inhibition |

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that they possess activity against a range of bacterial and fungal strains. For example:

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/disk) |

|---|---|---|

| Salmonella typhi | 15 - 19 | 500 |

| E. coli | 15 - 19 | 500 |

| A. niger | Moderate | 500 |

The antimicrobial efficacy suggests that these compounds might serve as potential candidates for developing new antibiotics .

The biological activity of (3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine; dihydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Thiadiazole derivatives often inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways have been noted as potential mechanisms for antimicrobial action .

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

- Case Study on Cancer Cell Lines : A study found that a related thiadiazole compound exhibited significant cytotoxic effects on MCF-7 and U-937 cell lines, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Testing : Another study reported the effectiveness of a series of thiadiazole derivatives against multi-drug resistant strains of bacteria, showcasing their potential in addressing antibiotic resistance .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Methanamine Group

The primary amine undergoes alkylation and acylation under mild conditions:

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).

Reagents : Acetyl chloride, triethylamine.

Product : (Thiadiazolyl)CH₂NHAc. Purity: >95%.

Electrophilic Substitution on the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes nitration and halogenation at the 3-position:

-

Nitration :

Reagents : HNO₃/H₂SO₄, 0°C → 25°C.

Product : 3-Nitro-5-(methanamine)-1,2,4-thiadiazole. Yield: 62% . -

Chlorination :

Reagents : Cl₂, FeCl₃ catalyst.

Product : 3-Chloro derivative. Selectivity: >90% for the 3-position .

Ring-Opening and Rearrangement Reactions

The thiadiazole ring is susceptible to ring-opening under strong acidic or basic conditions:

-

Acidic Hydrolysis :

Conditions : 6M HCl, reflux, 24 hours.

Product : Thiourea derivatives and ammonia. -

Base-Mediated Rearrangement :

Reagents : NaOH (2M), 80°C.

Product : 1,2,4-Triazole derivatives via ring contraction (yield: 55%) .

Oxidation

-

Thiadiazole Sulfur Oxidation :

Reagents : H₂O₂, acetic acid.

Product : Sulfoxide derivative (confirmed by LC-MS). -

Amine Oxidation :

Reagents : KMnO₄, H₂O.

Product : Nitrile derivative (yield: 48%) .

Reduction

-

Catalytic Hydrogenation :

Conditions : H₂ (1 atm), Pd/C catalyst.

Product : Partially saturated thiadiazoline derivatives .

Condensation and Cyclization Reactions

The methanamine group participates in Schiff base formation:

-

With Aldehydes :

Reagents : Benzaldehyde, ethanol, 60°C.

Product : (Thiadiazolyl)CH₂N=CHPh. Yield: 85% . -

Heterocyclic Cyclization :

Reagents : CS₂, KOH.

Product : Thiazolidinone derivatives.

Comparative Reactivity Data

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and NH₃ (TGA analysis).

-

Photodegradation : UV light (254 nm) induces cleavage of the thiadiazole ring (HPLC monitoring) .

Mechanistic Insights

Q & A

Q. How to align research on this compound with broader pharmacological theories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.